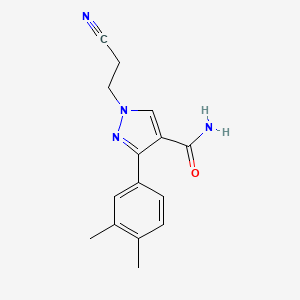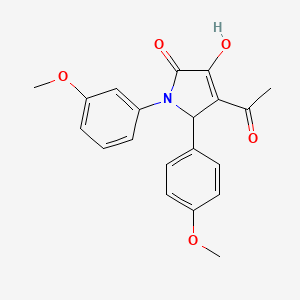
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of corresponding precursors in a controlled environment to form the desired compound. Although the direct synthesis of 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is not detailed in the literature, related pyrazole derivatives are synthesized through reactions involving key functional groups under specific conditions. For example, pyrazole derivatives have been synthesized from the reaction of enones and semicarbazide, demonstrating the versatility of pyrazole synthesis methods (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for understanding their reactivity and physical properties. Crystal structure determination, often via single crystal X-ray diffraction, reveals intricate details such as dihedral angles, bond lengths, and hydrogen bonding patterns, contributing to a deeper understanding of molecular stability and interactions. For instance, the crystal structure of certain pyrazole derivatives has been elucidated, highlighting the importance of N-H⋯O and C-H⋯O hydrogen bond interactions in stabilizing the crystal structure (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including functionalization, to produce compounds with specific properties. The functionalization reactions of pyrazole carboxylic acids with diamines, for example, have been studied, illustrating the compound's versatility in forming different chemical structures with potentially unique biological activities (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. Studies have shown that pyrazole compounds exhibit thermal stability and solubility in various organic solvents, properties that are essential for their application in different fields (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity towards different reagents, potential for functionalization, and interaction with biological targets, are areas of active research. For example, the antitumor activities of certain pyrazolo pyrimidine derivatives have been explored, indicating the potential of pyrazole compounds in medicinal chemistry (Xin, 2012).
Propriétés
IUPAC Name |
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-4-5-12(8-11(10)2)14-13(15(17)20)9-19(18-14)7-3-6-16/h4-5,8-9H,3,7H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGVICIAUDXZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N)CCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4979262.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4979265.png)
![3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4979270.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4979274.png)


![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4979291.png)
![5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4979303.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4979311.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979317.png)
![2,4-bis(ethylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4979337.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)butanamide](/img/structure/B4979350.png)
![N-({[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4979358.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4979369.png)